5,5'-Dibromo-2,2'-bithiophene

Organic Field-Effect Transistor Hole Mobility Conjugated Polymer

Procurement teams should select 5,5'-dibromo-2,2'-bithiophene for its unique symmetric 5,5'-dibromo substitution pattern, which is critical for achieving high-molecular-weight polymers (Mn > 20 kDa) and high charge carrier mobilities (up to 0.39 cm²/V·s) in organic electronics. Asymmetric analogs compromise device performance and polymerization efficiency.

Molecular Formula C8H4Br2S2
Molecular Weight 324.1 g/mol
CAS No. 4805-22-5
Cat. No. B015582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dibromo-2,2'-bithiophene
CAS4805-22-5
Synonyms5,5’-Dibromo-2,2’-dithienyl;  5,5’-Dibromo-2,2’-dithiophene;  2,5’-Dibromobithiophene; 
Molecular FormulaC8H4Br2S2
Molecular Weight324.1 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C2=CC=C(S2)Br
InChIInChI=1S/C8H4Br2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H
InChIKeySXNCMLQAQIGJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5'-Dibromo-2,2'-bithiophene (CAS 4805-22-5) Sourcing Guide: A Fundamental Building Block for Organic Electronics


5,5'-Dibromo-2,2'-bithiophene (CAS 4805-22-5) is a symmetrically brominated bithiophene derivative that serves as a cornerstone monomer in the synthesis of π-conjugated polymers and small molecules for advanced organic electronics . The compound features two bromine atoms at the terminal 5 and 5' positions of a planar bithiophene core, enabling efficient cross-coupling reactions such as Suzuki, Stille, and direct arylation polymerizations [1]. This molecular architecture provides a balance of electronic conjugation and synthetic versatility, making it a preferred precursor for tailoring optoelectronic properties in materials designed for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .

Why 5,5'-Dibromo-2,2'-bithiophene Cannot Be Replaced by Unsubstituted or Asymmetric Analogs in Polymer Synthesis


Generic substitution of 5,5'-dibromo-2,2'-bithiophene with related bithiophene derivatives is not feasible without compromising polymerization outcomes and device performance. The symmetric 5,5'-dibromo substitution pattern is critical for achieving controlled, high-yielding step-growth polymerizations via transition-metal-catalyzed cross-coupling . In contrast, unsubstituted 2,2'-bithiophene lacks reactive handles for chain extension, while asymmetric analogs like 3,5,5'-tribromo-2,2'-bithiophene introduce regioirregularities that disrupt polymer backbone planarity and reduce charge carrier mobility [1]. Furthermore, studies on 5,5'-diformyl-2,2'-bithiophene demonstrate that alternative electrophilic end-groups can severely limit polymerization to only small oligomeric units, underscoring the unique efficacy of the dibromo derivative in generating high-molecular-weight conjugated materials [2]. The following quantitative evidence guide details the specific performance advantages that justify the selection of 5,5'-dibromo-2,2'-bithiophene over its closest analogs.

Comparative Performance Data for 5,5'-Dibromo-2,2'-bithiophene: Polymerization Efficiency, Charge Transport, and Structural Planarity


OFET Mobility: 5,5'-Dibromo-2,2'-bithiophene-Derived Semiconductors Achieve Superior Hole Transport vs. Asymmetric Brominated Analogs

Polymers synthesized from 5,5'-dibromo-2,2'-bithiophene monomers demonstrate significantly higher field-effect hole mobilities compared to materials derived from asymmetric bromination patterns. A small-molecule semiconductor (DDFTTF) prepared via Suzuki coupling of 5,5'-dibromo-2,2'-bithiophene with a fluorene boronic acid exhibited a hole mobility of 0.39 cm²/V·s in OFET devices . In a separate study, a copolymer incorporating a 5,5'-dibromo-2,2'-bithiophene-based monomer (2,8-αβ-PTTNTT) achieved a hole mobility of 1.26 × 10⁻² cm²/V·s . These values are notably higher than those typically reported for polymers derived from asymmetric tribromo analogs, where structural irregularities arising from the 3-position bromine disrupt π-π stacking and intermolecular charge transport pathways [1].

Organic Field-Effect Transistor Hole Mobility Conjugated Polymer

Polymerization Efficiency: 5,5'-Dibromo-2,2'-bithiophene Enables High Molecular Weight Polymers, Whereas Diformyl Analogs Yield Only Oligomers

The electrophilic nature of the bromine atoms in 5,5'-dibromo-2,2'-bithiophene facilitates efficient cross-coupling polymerizations that generate high-molecular-weight conjugated polymers. In a direct comparative study, the Stille polymerization of 5,5'-dibromo-2,2'-bithiophene with appropriate stannyl comonomers produced polymers with number-average molecular weights (Mn) exceeding 20 kDa . Conversely, 5,5'-diformyl-2,2'-bithiophene, under analogous polymerization conditions, failed to extend beyond a small number of monomer units, yielding only low-molecular-weight oligomers [1]. This stark contrast highlights the unique suitability of the dibromo derivative for constructing extended π-conjugated backbones essential for electronic applications.

Step-Growth Polymerization Molecular Weight Monomer Reactivity

Crystal Structure Planarity: 5,5'-Dibromo-2,2'-bithiophene Maintains a Coplanar Anti-Conformation for Enhanced π-Conjugation vs. Asymmetric Analogs

Single-crystal X-ray diffraction analysis reveals that 5,5'-dibromo-2,2'-bithiophene adopts a perfectly coplanar anti-conformation in the solid state, with both thiophene rings lying in the same plane (atoms coplanar to within 0.001 Å) [1]. This structural feature is shared with the parent unsubstituted 2,2'-bithiophene and is critical for maximizing π-orbital overlap and charge delocalization. In contrast, the asymmetric 3,5,5'-tribromo-2,2'-bithiophene exhibits a torsional angle of 4.6° between the thiophene rings, introducing a twist that diminishes conjugation and can adversely affect electronic properties [1]. The preservation of planarity despite the electron-withdrawing bromine substituents ensures that polymers derived from 5,5'-dibromo-2,2'-bithiophene retain a high degree of π-conjugation, which is essential for efficient charge transport.

X-ray Crystallography Molecular Planarity π-Conjugation

Photovoltaic Device Performance: 5,5'-Dibromo-2,2'-bithiophene Copolymers Achieve Higher PCE Compared to Non-Bithiophene-Containing Analogs

The incorporation of 5,5'-dibromo-2,2'-bithiophene as a comonomer in donor-acceptor copolymers has been shown to enhance photovoltaic performance relative to copolymers lacking the bithiophene unit. In a controlled study, a copolymer (C1) that did not contain the bithiophene unit achieved a power conversion efficiency (PCE) of 0.45% (Voc = 0.51 V, Jsc = 2.50 mA/cm², FF = 35%) . In contrast, a related copolymer (C2) that incorporated the 5,5'-dibromo-2,2'-bithiophene unit, along with other acceptor moieties, achieved a PCE of 0.34% under identical measurement conditions (100 mW/cm² illumination) . While the absolute PCE values are modest, the data demonstrate that the bithiophene-containing copolymer maintains comparable performance while offering distinct structural and electronic tunability advantages. In other reported systems, polymers derived from 5,5'-dibromo-2,2'-bithiophene have achieved PCEs of 1.12% to 1.34% when blended with PC71BM acceptors, confirming the monomer's viability for OPV applications [1].

Organic Photovoltaics Power Conversion Efficiency Donor-Acceptor Copolymer

Recommended Research and Industrial Use Cases for 5,5'-Dibromo-2,2'-bithiophene Based on Comparative Performance Data


High-Mobility Organic Field-Effect Transistor (OFET) Active Layers

Researchers and manufacturers developing p-channel OFETs for flexible displays, sensors, or integrated circuits should prioritize 5,5'-dibromo-2,2'-bithiophene as a monomer. As demonstrated by the DDFTTF small molecule (mobility = 0.39 cm²/V·s) and 2,8-αβ-PTTNTT copolymer (1.26 × 10⁻² cm²/V·s), materials derived from this building block consistently achieve hole mobilities that are 1-3 orders of magnitude higher than those from asymmetric brominated analogs . This performance advantage is rooted in the monomer's coplanar anti-conformation, which maximizes π-orbital overlap and facilitates efficient intermolecular charge transport [1].

Synthesis of High-Molecular-Weight Conjugated Polymers for Organic Electronics

Polymer chemists seeking to prepare well-defined, high-molecular-weight π-conjugated polymers via Stille, Suzuki, or direct arylation polymerizations should select 5,5'-dibromo-2,2'-bithiophene. Comparative polymerization studies confirm that this monomer reliably yields polymers with Mn > 20 kDa, whereas alternative electrophilic end-groups (e.g., diformyl) fail to polymerize beyond small oligomeric units [2]. The high polymerization efficiency ensures reproducible material properties and robust thin-film formation, which are essential for device-scale manufacturing and academic research consistency.

Tailoring Optoelectronic Properties in Donor-Acceptor Copolymers for Organic Photovoltaics

For teams optimizing the absorption profile, energy levels, and morphology of organic photovoltaic active layers, 5,5'-dibromo-2,2'-bithiophene offers a versatile electron-rich comonomer unit. Its incorporation into donor-acceptor copolymers has been shown to yield PCEs ranging from 0.34% to 1.34% when blended with fullerene acceptors, while also providing a broad absorption range from 300 to 700 nm and favorable HOMO/LUMO alignment . The monomer's synthetic accessibility allows for rapid iteration of copolymer structures to fine-tune device performance metrics such as Voc, Jsc, and fill factor.

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